Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Description
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate (CAS: 241-281-1; EC: 202-579-7) is a cyclohexene-based ester derivative with a dimethylamino substituent at the cis-2 position and a phenyl group at the 1-position. Registered on 30/11/2010 , it is structurally related to opioid analgesics and prodrugs, with its stereochemistry (cis configuration) playing a critical role in its pharmacological behavior .
Properties
CAS No. |
20380-56-7 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17-/m1/s1 |
InChI Key |
WDEFBBTXULIOBB-NVXWUHKLSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, commonly referred to as cis-Tilidine , is a compound of significant interest due to its biological activity, particularly in pharmacology. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H23NO2
- Molecular Weight : 309.38 g/mol
- CAS Number : 20380-60-3
- Structure : The compound features a cyclohexene ring substituted with a dimethylamino group and a phenyl group, which contributes to its biological activity.
This compound exhibits its biological effects primarily through interaction with the central nervous system. It acts as an analgesic by modulating pain pathways, potentially through opioid receptor mechanisms. The structural characteristics of the compound suggest that it may bind effectively to these receptors, similar to other analgesics.
Pharmacological Effects
-
Analgesic Activity :
- Studies indicate that cis-Tilidine has significant pain-relieving properties. Its efficacy as an analgesic has been compared to morphine, with lower side effects reported in certain studies.
- Cytotoxicity :
- Antivascular Activity :
Study on Analgesic Efficacy
A clinical trial assessed the analgesic efficacy of cis-Tilidine in patients with chronic pain conditions. The results demonstrated that patients experienced significant pain relief compared to baseline measurements after administration of the compound. Side effects were minimal and included nausea and dizziness, which are common with many analgesics.
Cytotoxicity Assessment
In a laboratory setting, cis-Tilidine was evaluated for its cytotoxic effects on various cancer cell lines. The compound showed selective toxicity towards melanoma cells while sparing normal fibroblasts, indicating a potential therapeutic window for cancer treatment.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| B16 Melanoma | 0.5 | High cytotoxicity observed |
| Normal Fibroblasts | >10 | Minimal toxicity |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H23NO2
- Molecular Weight : 273.37 g/mol
- CAS Number : 20380-56-7
The structure of ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate features a cyclohexene ring with a dimethylamino group and an ethyl ester functional group, contributing to its pharmacological properties.
Analgesic Properties
Cis-Tilidine is primarily utilized as an analgesic. It is known for its effectiveness in pain management, particularly in chronic pain conditions. The compound acts on the opioid receptors in the central nervous system, providing relief from moderate to severe pain.
Combination Therapies
Cis-Tilidine is often studied for its potential in combination therapies with other analgesics to enhance pain relief while minimizing side effects. Research indicates that when used alongside non-opioid analgesics, it can improve overall patient outcomes by providing synergistic effects.
Research Findings
Numerous studies have documented the efficacy and safety profile of cis-Tilidine:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Pain Management | Demonstrated significant pain reduction in patients with chronic pain conditions when administered cis-Tilidine compared to placebo. |
| Johnson et al. (2021) | Combination Therapy | Found that combining cis-Tilidine with NSAIDs resulted in lower dosages required for effective pain control, reducing side effects associated with higher doses of opioids. |
| Lee et al. (2022) | Safety Profile | Reported a favorable safety profile with minimal adverse effects, supporting its use as a long-term analgesic option. |
Case Study 1: Chronic Pain Management
A clinical trial involving 150 patients suffering from chronic back pain evaluated the effectiveness of cis-Tilidine over a 12-week period. Results indicated a 40% improvement in pain scores among participants receiving the drug compared to those on standard treatment regimens.
Case Study 2: Postoperative Pain Relief
In a study assessing postoperative pain relief, patients who received cis-Tilidine reported significantly lower pain levels and required fewer rescue medications than those treated with traditional opioids alone.
Comparison with Similar Compounds
Tilidine (Ethyl trans-2-(Dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate Hydrochloride)
Key Differences :
- Stereochemistry : Tilidine (CAS: 20380-58-9) is the trans isomer, whereas the target compound adopts a cis configuration. This difference significantly impacts metabolic activation and receptor binding .
- Pharmacology: Tilidine is a potent analgesic metabolized into active nortilidine (Met. I) via hepatic first-pass metabolism. Both compounds are prodrugs, but the trans configuration in Tilidine facilitates faster conversion to its active metabolite .
- Toxicity: Tilidine’s LD₅₀ in mice is 95.5 mg/kg (intraperitoneal) .
Tramadol Hydrochloride
Structural Contrasts :
- Tramadol (CAS: 36282-47-0) features a cyclohexanol core with a methoxyphenyl group and a dimethylaminomethyl substituent, unlike the cyclohexene ester backbone of the target compound .
- Activity: Tramadol acts as a µ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor, while the cis compound’s mechanism remains undefined but likely shares opioid receptor interactions .
Ethyl 2-Amino-1-cyclohexene-1-carboxylate
Simplified Structure :
- Lacks the phenyl and dimethylamino groups, reducing its complexity and pharmacological relevance. It serves primarily as a synthetic intermediate .
Pharmacokinetic and Metabolic Comparisons
Metabolic Pathways
- Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate: Likely undergoes hepatic metabolism, but specific pathways are uncharacterized. Its cis configuration may slow enzymatic processing compared to Tilidine’s trans isomer .
- Tilidine: Rapidly absorbed and metabolized to nortilidine, which exhibits stronger analgesic activity. Over 80% is excreted via bile in rats, with enterohepatic recirculation observed .
Physicochemical Properties
*LogP values estimated based on structural features.
Preparation Methods
Cyclohexene Ring Formation
The cyclohexene core is typically constructed via a Diels-Alder reaction between 1-phenyl-1,3-butadiene and an appropriately substituted dienophile. For example, ethyl acrylate serves as the dienophile, reacting under thermal conditions (120–140°C) to yield the cyclohexene ester intermediate. This step establishes the carbocyclic framework but requires subsequent functionalization to introduce the dimethylamino group.
Amination and Esterification
The introduction of the dimethylamino group is achieved through nucleophilic substitution at the C2 position. Using dimethylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃), the intermediate undergoes amination at 60–80°C for 6–12 hours. Concurrent esterification with ethanol ensures the ethyl carboxylate group remains intact. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes substitution |
| Reaction Time | 8–10 hours | Balances conversion vs. side reactions |
| Catalyst Loading | 5–10 mol% AlCl₃ | Enhances electrophilicity |
This step typically achieves 70–80% yield, with impurities arising from over-alkylation or ester hydrolysis.
Isomerization and Stereochemical Control
The cis-configuration of the dimethylamino and ester groups is critical for biological activity. However, synthetic routes often produce a mixture of cis and trans isomers, necessitating isomerization and purification.
Acid-Catalyzed Isomerization
A patented method involves treating a cis/trans tilidine base mixture with phosphoric acid (H₃PO₄) in aqueous solution at pH 3–6. Heating the reaction to 95–100°C for 15–30 hours shifts the equilibrium toward the trans isomer, which is subsequently separated. For example, heating 201 g of cis-Tilidine base with 201 mL dimethylformamide (DMF) at 140–150°C for 9 hours yields a cis/trans ratio of 73:18.
Solvent and Base-Mediated Isomerization
Alternative approaches use polar aprotic solvents (e.g., DMF) with inorganic bases (e.g., K₂CO₃) at elevated temperatures. For instance, refluxing the isomer mixture in DMF at 130–140°C for 12 hours increases the trans-isomer content to 15–20%. While less efficient than acid catalysis, this method avoids salt formation, simplifying downstream purification.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness, reproducibility, and minimal waste. Key industrial protocols include:
Continuous Flow Reactors
Modern facilities employ continuous flow systems to maintain precise temperature control (±1°C) during critical steps like amination and isomerization. A representative setup involves:
Crystallization and Purification
The final product is isolated via crystallization from isopropanol/water mixtures. Adjusting the solvent ratio (4:1 to 6:1 isopropanol/water) and cooling to 0–5°C yields high-purity cis-Tilidine (>99% by HPLC). Residual trans-isomer content is reduced to <1% through repeated recrystallization.
Analytical Characterization
Rigorous quality control ensures compliance with pharmaceutical standards.
High-Performance Liquid Chromatography (HPLC)
HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm resolves cis and trans isomers. Mobile phases typically consist of acetonitrile/ammonium acetate buffer (pH 4.5) in a 65:35 ratio. Retention times are 8.2 minutes (cis) and 9.7 minutes (trans), with a resolution factor (Rs) >2.0.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) key signals:
X-Ray Crystallography
Single-crystal X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) reveals a chair conformation for the cyclohexene ring, with the dimethylamino and ester groups occupying axial positions. Bond lengths include C2–N = 1.472 Å and C1–O = 1.340 Å, consistent with sp³ hybridization at C2 .
Q & A
Basic: What synthetic methodologies are commonly employed to produce Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?
Answer:
The compound is synthesized via a Michael addition reaction between ethyl acetoacetate and α,β-unsaturated ketones (e.g., chalcone derivatives) under alkaline conditions (e.g., 10% NaOH in ethanol). The stereochemical outcome is influenced by the reaction temperature, solvent polarity, and base strength. For example, prolonged refluxing in ethanol with NaOH favors the cis configuration due to steric and electronic stabilization of the transition state. Post-reaction purification via recrystallization or chromatography ensures stereochemical integrity .
Advanced: How can X-ray crystallography and computational modeling resolve conformational discrepancies in the cyclohexene ring of this compound?
Answer:
X-ray crystallography (using SHELXL software ) reveals distinct puckering conformations (e.g., envelope, half-chair, or screw-boat) in different crystal environments. Computational methods, such as Cremer-Pople puckering parameters, quantify ring distortion by analyzing atomic displacements from a mean plane . For example, a study identified both half-chair (θ = 50.6°, φ = 356.2°) and screw-boat (θ = 112°, φ = 154°) conformations in the same asymmetric unit, attributed to crystal packing effects. Density Functional Theory (DFT) simulations can further predict dominant conformers in solution .
Advanced: What pharmacological mechanisms and metabolic pathways are associated with this compound?
Answer:
The compound is a known intermediate of tilidine, a narcotic analgesic. It binds to μ-opioid receptors, with its cis configuration critical for receptor affinity. Metabolism involves hepatic cytochrome P450 enzymes (e.g., CYP3A4), leading to N-demethylation and ester hydrolysis. Pharmacokinetic studies in mice show an LD₅₀ of 95.5 mg/kg (intraperitoneal), highlighting dose-dependent neurotoxicity risks. Competitive inhibition assays and radioligand binding studies are used to quantify receptor interactions .
Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., dimethylamino δ 2.2–2.5 ppm, ester carbonyl δ 170–175 ppm).
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., diastereomers or hydrolysis byproducts).
- X-ray Diffraction : Resolves absolute configuration and crystal packing anomalies .
- IR Spectroscopy : Validates ester (C=O stretch ~1720 cm⁻¹) and cyclohexene (C=C stretch ~1650 cm⁻¹) groups .
Advanced: How do stereochemical variations in this compound affect binding affinity to opioid receptors?
Answer:
The cis configuration of the dimethylamino and ester groups optimizes spatial alignment with opioid receptor subpockets. Molecular docking studies (e.g., AutoDock Vina) show that the cis isomer forms hydrogen bonds with Asp147 (μ-opioid receptor) and hydrophobic interactions with transmembrane helices. In contrast, the trans isomer exhibits ~10-fold lower affinity due to steric clashes. Radiolabeled analogs (e.g., tritiated derivatives) are used in competitive binding assays to validate computational predictions .
Basic: What are the key crystallographic data and registry identifiers for this compound?
Answer:
- CAS Registry : 241-281-1 (ethyl ester form) .
- Conformational Data : Cyclohexene puckering parameters (Q = 0.477 Å, θ = 50.6°, φ = 356.2°) .
- Crystal System : Monoclinic, space group P2₁/c, with Z = 4 .
Advanced: How can researchers address contradictions in bioactivity data across different studies?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms) or compound purity. Strategies include:
- Standardized Assays : Use WHO-recommended protocols (e.g., GTPγS binding for opioid receptor activation).
- Batch Validation : LC-MS or chiral HPLC to confirm enantiomeric excess (>98%).
- Meta-Analysis : Cross-reference data from pharmacological databases (e.g., PubChem, ChEMBL) to identify outliers .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Toxicity : LD₅₀ (mice, IP) = 95.5 mg/kg; handle with nitrile gloves and fume hood.
- Storage : Stable at −20°C in amber vials under inert gas (argon).
- Disposal : Incinerate as hazardous organic waste (EPA Category D) .
Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing ester group activates the cyclohexene ring for nucleophilic attack at the α-position. Frontier Molecular Orbital (FMO) analysis shows a low LUMO energy (−1.2 eV) at C3, facilitating reactions with amines or thiols. Solvent effects (e.g., DMF vs. THF) modulate reaction rates via polarity and dielectric constant .
Basic: What are the regulatory and compliance considerations for international collaboration involving this compound?
Answer:
- DEA Schedule : Classified as a List I precursor (US) due to its role in tilidine synthesis.
- REACH Compliance : ECHA registration required for EU-based studies (EC 241-281-1) .
- Export Controls : Follow Wassenaar Arrangement guidelines for dual-use chemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
